disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
Description
Introduction to Disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
Chemical Classification and Structural Taxonomy
This compound belongs to the anthraquinone sulfonate family, characterized by a planar anthraquinone core (9,10-dioxoanthracene) functionalized with electron-donating groups. Its molecular formula, $$ \text{C}{34}\text{H}{32}\text{N}{2}\text{O}{10}\text{S}_{2}^{2-} \cdot 2\text{Na}^+ $$, and molecular weight of 738.73 g/mol , reflect a hybrid structure combining aromatic, ionic, and aliphatic components.
Structural Components:
- Anthraquinone Backbone : The 9,10-dioxoanthracene system provides π-conjugation essential for chromophoric properties.
- Substituents :
- Two hydroxyl (-OH) groups at positions 5 and 8 enhance solubility and participate in hydrogen bonding .
- Amino (-NH-) and sulfonato (-SO$$_3^-$$) groups at positions 1 and 2 enable ionic interactions and aqueous solubility .
- Butyl chains at positions 2 and 4 of the benzene rings introduce hydrophobicity, balancing solubility and substrate affinity .
This bifunctional design aligns with the structure-activity principles of carbonyl dyes, where electron-donor groups (e.g., -OH, -NH-) redshift absorption spectra toward visible wavelengths .
| Key Structural Features | Functional Role |
|---|---|
| Anthraquinone core (9,10-dioxoanthracene) | Chromophore for light absorption |
| Hydroxyl groups (-OH) at C5/C8 | Enhance solubility and intermolecular H-bonding |
| Sulfonate groups (-SO$$_3^-$$) | Ionic solubility and salt formation |
| Butyl substituents (-C$$4$$H$$9$$) | Modulate hydrophobicity and aggregation |
Historical Development of Anthraquinone Sulfonate Derivatives
The synthesis of anthraquinone dyes dates to 1869, when Carl Graebe and Carl Liebermann first synthesized alizarin, a natural dye precursor . Early derivatives focused on sulfonation to improve water solubility, a critical step for industrial dyeing processes. The introduction of sulfonic acid groups via electrophilic substitution (e.g., using fuming sulfuric acid) became a hallmark of 20th-century dye chemistry .
By the 1970s, advanced Ullmann coupling reactions enabled the incorporation of amino and aryl groups at specific anthraquinone positions, yielding compounds like bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) . These methods laid the groundwork for modern derivatives such as this compound, which emerged from efforts to optimize dye performance through alkyl chain functionalization .
Significance in Functional Dye Chemistry and Industrial Applications
Anthraquinone sulfonates dominate high-value dye markets due to their exceptional light fastness (>7 on the Blue Wool Scale) and chemical stability. This compound exemplifies these traits, finding use in:
- Textile Dyeing : As a reactive dye for cellulose fibers, leveraging sulfonate groups to form covalent bonds with hydroxyl groups in cotton .
- Functional Materials : In photodynamic therapy research, where anthraquinones act as photosensitizers due to their triplet-state reactivity .
- Electronics : As charge-transport layers in organic semiconductors, exploiting the planar anthraquinone core for π-stacking .
Recent studies highlight its potential as an enzyme inhibitor, particularly against nucleoside triphosphate diphosphohydrolases (NTPDases), where the sulfonate group is critical for competitive binding .
| Industrial Application | Mechanistic Basis |
|---|---|
| Textile dyeing | Sulfonate-cellulose covalent bonding |
| Organic semiconductors | π-π stacking of anthraquinone cores |
| Enzyme inhibition | Competitive binding via sulfonate-electrostatic interactions |
Properties
CAS No. |
73398-32-0 |
|---|---|
Molecular Formula |
C34H32N2Na2O10S2 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O10S2.2Na/c1-3-5-7-19-9-11-21(17-27(19)47(41,42)43)35-23-13-14-24(36-22-12-10-20(8-6-4-2)28(18-22)48(44,45)46)30-29(23)33(39)31-25(37)15-16-26(38)32(31)34(30)40;;/h9-18,35-38H,3-8H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
ZURPIPXANYSGDY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these stages:
Anthraquinone Core Functionalization
Starting from anthraquinone or derivatives, selective hydroxylation at positions 5 and 8 is performed to introduce dihydroxy groups. This can be achieved by controlled oxidation or hydroxylation reactions using reagents such as hydrogen peroxide or metal-catalyzed hydroxylation.Amination and Anilino Substitution
The amino group is introduced at position 1 of the anthraquinone ring via nucleophilic aromatic substitution or amination reactions. Subsequently, anilino groups bearing butyl and sulfonate substituents are attached through coupling reactions, often involving diazonium salts or direct aromatic substitution.Sulfonation
Sulfonate groups are introduced on the aromatic rings to increase water solubility and pigment properties. Sulfonation is typically carried out using sulfuric acid or chlorosulfonic acid under controlled temperature to avoid over-sulfonation or degradation.Salt Formation
The final compound is isolated as a disodium salt by neutralization with sodium hydroxide or sodium carbonate to convert sulfonic acid groups into their sodium sulfonate forms.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydroxylation | H2O2, metal catalyst (e.g., Fe, Mn salts) | Selective 5,8-dihydroxyanthraquinone formation |
| Amination | Ammonia or amine source, elevated temp | Nucleophilic substitution at position 1 |
| Anilino substitution | Diazonium salt coupling or aromatic substitution | Introduction of 4-(4-butyl-3-sulfonatoanilino) group |
| Sulfonation | H2SO4 or ClSO3H, 0-50°C | Controlled sulfonation to avoid side reactions |
| Neutralization | NaOH or Na2CO3 aqueous solution | Formation of disodium salt |
Purification and Isolation
- The crude product is purified by crystallization from aqueous or mixed solvents.
- Filtration and washing remove inorganic salts and unreacted reagents.
- Drying under vacuum yields the final disodium salt compound.
Research Findings and Optimization
- Temperature Control: Maintaining low to moderate temperatures during sulfonation prevents decomposition and ensures selective sulfonation at desired positions.
- pH Control: Neutralization to disodium salt must be carefully controlled to avoid hydrolysis or degradation of the anthraquinone core.
- Yield Optimization: Use of catalysts in hydroxylation and amination steps improves yield and selectivity.
- Stability: The disodium salt form enhances water solubility and stability, making it suitable for pigment and dye applications.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Impact on Product Quality |
|---|---|---|
| Hydroxylation Temp. | 25–60 °C | Selectivity for 5,8-dihydroxy groups |
| Amination Temp. | 80–120 °C | Efficient substitution at position 1 |
| Sulfonation Temp. | 0–50 °C | Avoids over-sulfonation and degradation |
| Neutralization pH | 7–9 | Formation of stable disodium salt |
| Reaction Time | Several hours (varies by step) | Ensures complete conversion |
Chemical Reactions Analysis
Types of Reactions
Disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the anthraquinone core.
Substitution: The sulfonate and butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different anthraquinone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate involves its interaction with specific molecular targets. The compound’s sulfonate groups enhance its solubility in water, allowing it to penetrate biological membranes and interact with cellular components. The anthraquinone core can undergo redox reactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Key Observations :
- Sulfonate Groups: The disodium salt in the target compound enhances water solubility compared to non-sulfonated anthraquinones, similar to its analogues .
- Substituent Effects: Bromo and amino groups in analogues (e.g., CAS 93940-15-9) may increase steric hindrance or electronic delocalization, whereas butyl chains in the target compound likely improve lipophilicity and surfactant-like behavior .
- Positional Isomerism: The 1,6- vs. 1,7-disulfonate positions in analogues (CAS 93940-15-9 vs. 93940-12-6) demonstrate minor differences in solubility and crystallinity, suggesting similar variability for the target compound .
Functional Comparisons: Solubility and Aggregation Behavior
- Critical Micelle Concentration (CMC) : Quaternary ammonium compounds (e.g., BAC-C12) with alkyl chains and ionic groups exhibit CMC values ranging from 0.4–8.3 mM, determined via spectrofluorometry and tensiometry . The target compound’s dual sulfonate and butyl groups may lower its CMC relative to single-chain surfactants due to enhanced hydrophobicity.
- Substituent Impact on Bioactivity : Nitro and alkyl substitutions on aromatic rings significantly influence biological activity. For example, nitroimidazole derivatives show enhanced antimycobacterial activity compared to nitrofuryl analogues, highlighting the importance of substituent choice . The butyl and sulfonato groups in the target compound may similarly modulate interactions with biological targets or environmental matrices.
Research Findings and Methodological Considerations
Analytical Techniques for Compound Characterization
- Spectrofluorometry vs. Tensiometry : As demonstrated for BAC-C12, these methods reliably determine aggregation behavior, with spectrofluorometry offering higher sensitivity for low-concentration regimes . These techniques could be applied to the target compound to quantify its self-assembly properties.
- Chromatographic Analysis: Methods used for phenolic and sulfonated contaminants (e.g., SPE extraction with HLB cartridges, LC-MS/MS) are applicable for isolating and quantifying the target compound in environmental or biological samples.
Similarity Assessment Methodologies
Computational similarity scoring (e.g., Tanimoto coefficients) underpins comparisons between the target compound and its analogues. High similarity scores (0.81–0.93) suggest overlapping electronic and steric profiles, but functional differences may arise from substituent positioning and alkyl chain length .
Biological Activity
Disodium 2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate, often referred to as a sulfonated anthraquinone derivative, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
- IUPAC Name : Disodium 2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
- Molecular Formula : C34H32N2Na2O10S2
- Molecular Weight : 738.735 g/mol
- CAS Number : 73398-32-0
Physical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Melting Point | Not available |
| LogP | Not available |
The biological activity of disodium 2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate is primarily attributed to its ability to interact with cellular components and influence various biochemical pathways. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Cellular Uptake : Enhanced cellular uptake due to its sulfonate groups facilitates its biological effects.
Pharmacological Effects
Research indicates that this compound may possess a range of pharmacological effects, including:
- Anticancer Properties : Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro and in vivo.
Case Studies
- Study on Anticancer Activity :
- Inflammation Reduction :
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological aspects:
Safety Assessment
Toxicological studies are crucial to ascertain the safety profile of disodium 2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate. Preliminary data suggest low acute toxicity; however, chronic exposure studies are necessary for comprehensive risk assessment.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the impact on normal versus cancerous cells. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cell lines .
Q & A
Q. What methodologies quantify its environmental persistence and transformation products in anaerobic sludge?
- Methodological Answer : Use ¹⁴C-labeled analogs in batch reactors with anaerobic sludge. Monitor parent compound degradation via LC-HRMS and identify transformation products (e.g., de-sulfonated or hydroxylated derivatives) using non-targeted analysis with software tools (e.g., Compound Discoverer). Compare half-lives (t½) under methanogenic vs. sulfate-reducing conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
